2-Methyl-2-phenyloxan-4-one
Description
2-Methyl-2-phenyloxan-4-one is a cyclic ketone derivative with a six-membered oxane (tetrahydropyran) ring structure. It features a methyl group and a phenyl substituent at the 2-position, along with a ketone functional group at the 4-position. The phenyl group enhances lipophilicity, which may influence its solubility and reactivity compared to aliphatic analogs.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-2-phenyloxan-4-one |
InChI |
InChI=1S/C12H14O2/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
ZDDGZZXYWLEFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-2-methyl-1,3-propanediol with an acid catalyst can lead to the formation of the oxanone ring.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2-phenyloxan-4-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and the process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-2-phenyloxan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyloxan-4-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a pharmaceutical agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences and similarities between 2-methyl-2-phenyloxan-4-one and three related compounds from the evidence:
Key Observations :
- Ring Strain : The oxane ring in 2-methyl-2-phenyloxan-4-one is less strained than the oxetane ring in 4-methyloxetan-2-one, which may affect thermal stability and reactivity .
- Thiol vs. Phenyl : The thiol group in 4-methyl-4-sulfanylpentan-2-one introduces distinct reactivity (e.g., susceptibility to oxidation) compared to the phenyl group in the target compound .
Physicochemical Properties
Data from the evidence suggest trends in volatility and polarity:
- Boiling Points: 4-Methyl-2-pentanone (a branched ketone) has a boiling point of ~144°C, while smaller cyclic ketones like 4-methyloxetan-2-one (oxetane) may exhibit lower boiling points due to reduced molecular weight . The phenyl group in 2-methyl-2-phenyloxan-4-one likely increases its boiling point significantly.
- Solubility: Aliphatic ketones (e.g., 4-methyl-2-pentanone) are more water-soluble than aromatic derivatives. The phenyl group in the target compound may reduce aqueous solubility but enhance lipid solubility.
Toxicity and Regulatory Profiles
- 4-Methyl-2-pentanone : Classified as flammable and irritant. Oral LD₅₀ (rat): ~1,600 mg/kg. Regulated by USEPA and WHO for workplace exposure limits.
- Thiol-containing ketone : Thiols often exhibit higher toxicity (e.g., respiratory irritation) compared to phenyl-substituted analogs.
Implications for 2-Methyl-2-phenyloxan-4-one :
- Regulatory data gaps exist for the target compound; extrapolation from aliphatic or cyclic ketones is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
